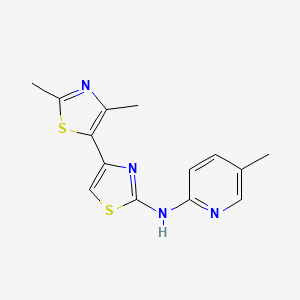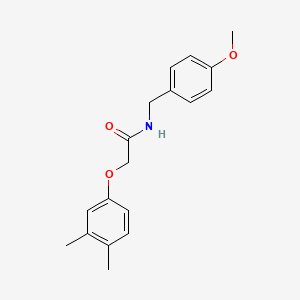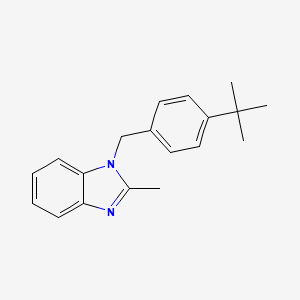![molecular formula C19H16ClNO4 B5792877 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one, also known as C21H19ClN2O4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the p53 signaling pathway, which is involved in the induction of apoptosis. Additionally, it has been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been found to scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and yield. It has also been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, its potential toxicity and side effects need to be carefully evaluated.
未来方向
There are several future directions for the study of 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential toxicity and side effects in animal models. Additionally, further studies are needed to evaluate its therapeutic potential in various disease models. Finally, the development of novel derivatives of 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one with improved therapeutic properties is an exciting area of future research.
Conclusion:
In conclusion, 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. However, its potential for therapeutic applications makes it an exciting area of research for the future.
合成方法
There are several methods available for the synthesis of 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one. One of the most commonly used methods involves the condensation of 4-chlorobenzaldehyde and 4-methylcoumarin in the presence of a base, followed by the addition of hydroxylamine hydrochloride to form the desired compound. Another method involves the reaction of 4-methylcoumarin and 4-chlorobenzyl chloride in the presence of a base, followed by the addition of hydroxylamine hydrochloride to obtain the desired compound. These methods have been optimized to yield high purity and yield of 7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one.
科学研究应用
7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-cancer and anti-tumor properties have been attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Its anti-oxidant properties have been attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
属性
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-8-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-9-17(22)25-19-15(11)7-8-16(18(19)12(2)21-23)24-10-13-3-5-14(20)6-4-13/h3-9,23H,10H2,1-2H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMGPMFHBMFSPT-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=NO)C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2/C(=N/O)/C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
![1-[(4-nitrophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B5792818.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)


![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)
